molecular formula C15H18O2 B2616546 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287290-17-7

3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2616546
CAS No.: 2287290-17-7
M. Wt: 230.307
InChI Key: CEEFFBKWDJRXAS-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures and high strain energy, which make them interesting subjects for research in organic chemistry. The bicyclo[1.1.1]pentane core is often used as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, enhancing the pharmacokinetic and physicochemical properties of drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethylphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the homolytic aromatic alkylation protocol, which is a metal-free process . This method includes the use of lead tetraacetate and Minisci reactions under controlled conditions .

Industrial Production Methods: Large-scale synthesis of bicyclo[1.1.1]pentane derivatives often involves the use of specialized equipment and reagents to ensure high yield and purity. Industrial methods may include the use of microwave reactors for efficient heating and reaction control .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its functional groups and overall structure .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 2,4,6-trimethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties .

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-9-4-10(2)12(11(3)5-9)14-6-15(7-14,8-14)13(16)17/h4-5H,6-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEFFBKWDJRXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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